
3-(4-chlorobenzyl)-2,4-dioxo-N-(3-(piperidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KKHT-20918 is a small molecular drug with the chemical formula C24H27ClN4O3 . It is an investigative compound primarily known for its inhibitory action on voltage-dependent T-type calcium channel alpha-1G subunit . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
The synthesis of KKHT-20918 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a pyrido five-element aromatic ring compound.
Functional group introduction: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification and isolation: The final compound is purified and isolated using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
KKHT-20918 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
KKHT-20918 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of various chemical reactions.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It is used in the development of new drugs and chemical products.
Mechanism of Action
KKHT-20918 exerts its effects by inhibiting the voltage-dependent T-type calcium channel alpha-1G subunit . This inhibition reduces the influx of calcium ions into excitable cells, thereby modulating various calcium-dependent processes such as muscle contraction, hormone or neurotransmitter release, and gene expression . The molecular targets and pathways involved include the voltage-gated calcium channels and associated signaling pathways .
Comparison with Similar Compounds
KKHT-20918 is unique in its specific inhibitory action on the T-type calcium channel alpha-1G subunit . Similar compounds include other T-type calcium channel inhibitors such as:
Mibefradil: A non-selective T-type calcium channel blocker.
Zonisamide: An anticonvulsant that also inhibits T-type calcium channels.
Ethosuximide: A medication used to treat epilepsy that inhibits T-type calcium channels.
Compared to these compounds, KKHT-20918 offers a more targeted inhibition of the alpha-1G subunit, making it a valuable tool for studying the specific role of this subunit in various physiological and pathological processes .
Méthodes De Préparation
The synthesis of KKHT-20918 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a pyrido five-element aromatic ring compound.
Functional group introduction: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification and isolation: The final compound is purified and isolated using techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
KKHT-20918 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
KKHT-20918 has a wide range of scientific research applications, including:
Mécanisme D'action
KKHT-20918 exerts its effects by inhibiting the voltage-dependent T-type calcium channel alpha-1G subunit . This inhibition reduces the influx of calcium ions into excitable cells, thereby modulating various calcium-dependent processes such as muscle contraction, hormone or neurotransmitter release, and gene expression . The molecular targets and pathways involved include the voltage-gated calcium channels and associated signaling pathways .
Comparaison Avec Des Composés Similaires
KKHT-20918 is unique in its specific inhibitory action on the T-type calcium channel alpha-1G subunit . Similar compounds include other T-type calcium channel inhibitors such as:
Mibefradil: A non-selective T-type calcium channel blocker.
Zonisamide: An anticonvulsant that also inhibits T-type calcium channels.
Ethosuximide: A medication used to treat epilepsy that inhibits T-type calcium channels.
Compared to these compounds, KKHT-20918 offers a more targeted inhibition of the alpha-1G subunit, making it a valuable tool for studying the specific role of this subunit in various physiological and pathological processes .
Propriétés
Formule moléculaire |
C24H27ClN4O3 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-2,4-dioxo-N-(3-piperidin-1-ylpropyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H27ClN4O3/c25-19-8-5-17(6-9-19)16-29-23(31)20-10-7-18(15-21(20)27-24(29)32)22(30)26-11-4-14-28-12-2-1-3-13-28/h5-10,15H,1-4,11-14,16H2,(H,26,30)(H,27,32) |
Clé InChI |
IWAHUQRZIUVMSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


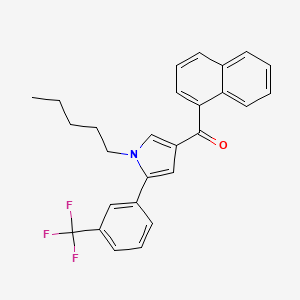
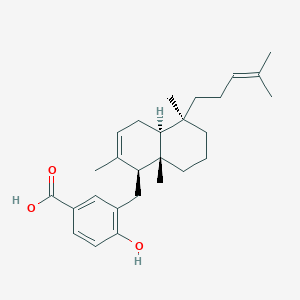
![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)
![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)
![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)
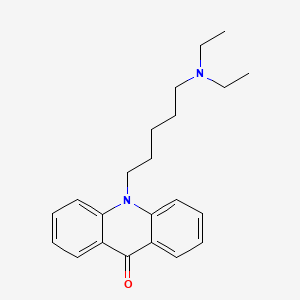
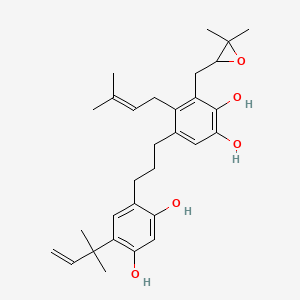
![(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)
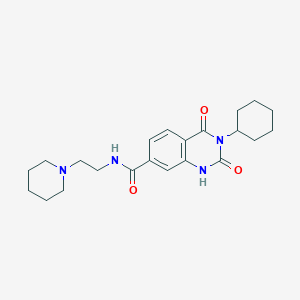
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)


![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)
